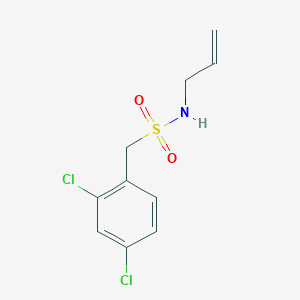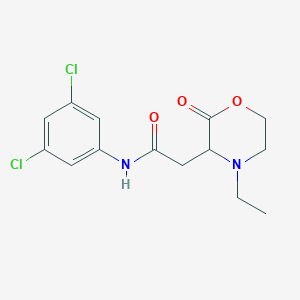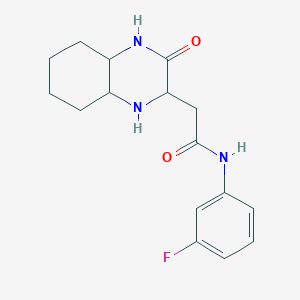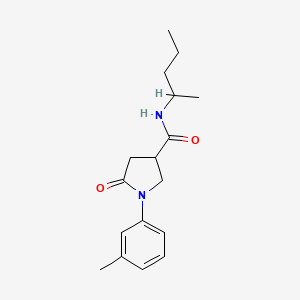![molecular formula C17H21N3O3 B4427434 N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4427434.png)
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide
Übersicht
Beschreibung
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide involves its ability to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and neuronal damage. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. It has also been shown to inhibit the activity of nitric oxide synthase, which is an enzyme that produces nitric oxide, a molecule that can cause neuronal damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include its ability to inhibit cancer cell growth and invasion, protect neurons from damage caused by oxidative stress, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide in lab experiments is its ability to inhibit cancer cell growth and invasion. This makes it a promising candidate for the development of new anticancer drugs.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
For research on N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide include the development of new anticancer drugs that are based on this compound, the exploration of its potential use in the treatment of other neurological disorders, and the investigation of its potential toxicity and safety in humans.
In conclusion, this compound is a promising compound that has potential therapeutic properties in the treatment of cancer and neurological disorders. Its mechanism of action involves its ability to inhibit certain enzymes and proteins that play a role in cancer cell growth and neuronal damage. While it has advantages for lab experiments, its potential toxicity may limit its use in certain applications. Future research should focus on the development of new drugs based on this compound and the exploration of its potential use in the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells.
Another application of this compound is in the treatment of neurological disorders. Studies have shown that this compound has neuroprotective properties and can protect neurons from damage caused by oxidative stress.
Eigenschaften
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-5-10-20(17(21)12(2)3)11-15-18-16(19-23-15)13-6-8-14(22-4)9-7-13/h5-9,12H,1,10-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNFHISUJGMYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC=C)CC1=NC(=NO1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[6-(3-chloro-2-fluorophenyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B4427359.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4427362.png)



![N-(2-ethyl-6-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427396.png)
![N-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4427400.png)
![2-[(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4427409.png)
![1-[(4-bromobenzyl)sulfonyl]azepane](/img/structure/B4427414.png)
![methyl (8-benzyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4427425.png)
![1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4427429.png)

![N-(2,4-difluorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427446.png)
![N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4427460.png)